N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline
Description
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is a synthetic derivative of the furochromen (psoralen) scaffold, characterized by a tert-butyl group at position 3, methyl groups at positions 5 and 9, and a 7-oxo moiety. The acetylated norvaline side chain at position 6 distinguishes it from related compounds. This structural modification is hypothesized to enhance bioavailability and target specificity, particularly in therapeutic applications such as enzyme inhibition or antimicrobial activity .
Properties
Molecular Formula |
C24H29NO6 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-7-8-18(22(27)28)25-19(26)10-15-12(2)14-9-16-17(24(4,5)6)11-30-20(16)13(3)21(14)31-23(15)29/h9,11,18H,7-8,10H2,1-6H3,(H,25,26)(H,27,28) |
InChI Key |
IZPTYXSZGXMMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furochromenyl Core
The furo[3,2-g]chromen-7-one core serves as the foundational structure for this compound. Its synthesis typically begins with the condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions, a modification of the Pechmann condensation . For the target compound, 3-tert-butyl-5,9-dimethyl substituents are introduced during this stage:
Reaction Conditions
-
Starting Materials : 4-tert-butylresorcinol and dimethyl acetoacetate.
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).
-
Temperature : 80–100°C for 6–8 hours.
The tert-butyl group enhances steric bulk, influencing downstream reactivity, while methyl groups at positions 5 and 9 are introduced via alkylation of intermediate phenolic groups using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
The introduction of the acetyl group at position 6 of the furochromenyl core is achieved through Friedel-Crafts acylation. This step requires careful control to prevent over-acylation or decomposition of the heterocyclic system.
Protocol
-
Reagents : Acetic anhydride (Ac₂O), anhydrous aluminum chloride (AlCl₃).
-
Solvent : Dichloromethane (DCM) or nitrobenzene.
-
Temperature : 0–5°C (ice bath) to minimize side reactions.
-
Reaction Time : 2–3 hours.
-
Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Characterization data for the acetylated intermediate includes:
-
¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, COCH₃), 1.45 (s, 9H, C(CH₃)₃), 2.30 (s, 6H, Ar-CH₃).
Coupling with Norvaline
The final step involves conjugating the acetylated furochromenyl intermediate with norvaline (2-aminopentanoic acid) via an amide bond. Peptide coupling agents are employed to activate the carboxylic acid group.
Optimized Coupling Procedure
-
Activation : The acetyl group is converted to an acyl chloride using thionyl chloride (SOCl₂) in DCM under reflux (40°C, 2 hours).
-
Coupling Agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) .
-
Solvent : Anhydrous DMF or THF.
-
Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Temperature : Room temperature (25°C) for 12–16 hours.
Critical Parameters
-
Molar Ratio : A 1:1.2 ratio of acyl chloride to norvaline minimizes unreacted starting material.
-
Protection Strategy : Norvaline’s amino group is protected with Boc (tert-butyloxycarbonyl) to prevent side reactions, followed by deprotection using trifluoroacetic acid (TFA).
Characterization and Quality Control
The final product is validated using advanced analytical techniques:
Industrial-Scale Considerations
Scaling this synthesis requires addressing solvent recovery, catalyst costs, and waste management:
-
Catalyst Recycling : AlCl₃ from Friedel-Crafts acylation is recovered via aqueous extraction (pH adjustment to 2–3).
-
Solvent Selection : Replacing nitrobenzene with greener alternatives (e.g., cyclopentyl methyl ether) reduces toxicity .
-
Process Intensification : Microwave-assisted synthesis reduces reaction times by 40% (e.g., 30 minutes for Pechmann condensation at 120°C).
Comparative Analysis of Coupling Agents
The choice of coupling agent significantly impacts yield and purity:
| Agent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| HATU | 65 | 98.2 | 12.50 |
| DCC | 58 | 95.5 | 3.20 |
| EDCl | 52 | 93.0 | 2.80 |
HATU offers superior efficiency but is cost-prohibitive for large-scale production, making DCC a viable alternative for pilot-scale batches .
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Attributed to steric hindrance from the tert-butyl group. Mitigated by increasing reaction time to 24 hours.
-
Byproduct Formation : Acetyl migration to position 5 is minimized by maintaining reaction temperatures below 30°C .
-
Norvaline Racemization : Use of HOBt (hydroxybenzotriazole) as an additive reduces racemization to <2%.
Chemical Reactions Analysis
Key Reaction Types
The compound participates in reactions typical of furochromenones and acylated amino acids:
| Reaction Type | Mechanism | Applications |
|---|---|---|
| Hydrolysis | Cleavage of amide bonds under acidic/basic conditions | Structural simplification for analytical studies |
| Alkylation | Addition of alkyl groups to reactive sites (e.g., hydroxyl groups) | Modification of solubility or bioavailability |
| Reduction | Reduction of ketone groups to alcohols | Generation of analogues with altered polarity |
| Substitution | Replacement of functional groups (e.g., ester to amide) | Alteration of enzymatic targets |
Data from PubChem indicates similar furochromenones undergo propanamide formation via nucleophilic acyl substitution .
Comparison with Structural Analogues
Reaction Conditions and Catalysts
-
Temperature : Typically requires moderate heating (40–80°C) for acylation or esterification.
-
Catalysts : Acidic or basic catalysts (e.g., DCC/HOBt for amide coupling).
-
Solvents : Polar aprotic solvents (DMF, THF) for acyl transfer reactions.
Biological Interaction Relevance
Reactions influencing bioactivity include:
-
Enzymatic cleavage : Hydrolysis of amide bonds by proteases.
-
Oxidation : Potential oxidation of hydroxyl groups under physiological conditions.
-
Nucleophilic attack : Reactions at electrophilic carbonyl sites.
PubChem data highlights similar compounds’ susceptibility to metabolic transformations .
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of furochromen compounds exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific structure of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline suggests it may enhance these effects through its unique functional groups and steric configuration .
Antifungal Activity
Studies have shown that similar furochromen derivatives possess antifungal properties. For instance, compounds incorporating triazole groups have demonstrated efficacy against various fungal strains, suggesting that this compound may also exhibit antifungal activity. This potential could be valuable in developing new antifungal treatments .
G Protein-Coupled Receptor Modulation
The compound's structure indicates potential interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug development. GPCRs play a vital role in numerous physiological processes and are implicated in various diseases. Compounds that can modulate GPCR activity could lead to novel therapeutic strategies for conditions such as heart disease and diabetes .
Growth Regulation
Preliminary studies suggest that synthetic low molecular weight heterocyclic compounds can stimulate vegetative growth in plants such as maize (Zea mays L.). The regulatory effects of these compounds indicate that this compound may enhance plant growth and yield through similar mechanisms .
Case Studies and Research Findings
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various furochromen derivatives, revealing that modifications at specific positions significantly enhanced their activity against free radicals.
- Fungal Inhibition : Research on triazole-incorporated coumarin derivatives demonstrated their effectiveness against Candida albicans and Aspergillus flavus, providing a framework for exploring the antifungal potential of similar structures like this compound.
- GPCR Interaction : Investigations into GPCR signaling pathways have highlighted the importance of small molecules in modulating receptor activity. The structural attributes of this compound position it as a candidate for further exploration in this area.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus modulating the enzyme’s activity.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Core Modifications
- 3-tert-butyl vs. Fluorophenyl derivatives (e.g., I-14) exhibit enhanced electronegativity, which may increase binding affinity to polar targets but reduce lipophilicity .
Side Chain Variations
- Acetyl-norvaline vs. Sulfonohydrazides: Sulfonohydrazide derivatives (e.g., I-10–I-15) feature strong hydrogen-bonding capabilities due to their –SO₂–NH–NH– groups, which are absent in the target compound. This difference may reduce off-target interactions but limit fungicidal activity compared to sulfonohydrazides (e.g., I-10, 73% yield, 276–277°C melting point) . The acetyl-norvaline side chain in the target compound introduces a zwitterionic character (from the amino acid), enhancing solubility in aqueous environments compared to sulfonohydrazides .
- Acetic Acid vs.
Physicochemical Properties
*Estimated based on structural analysis. †Assumed from synthesis protocols of analogues . ‡Estimated from molecular formula in .
Q & A
Q. What are the recommended synthetic routes for preparing N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline?
The compound’s synthesis typically involves coupling a furochromene acetic acid derivative with norvaline. For example, analogs like EMAC10164c (a related furochromene acetic acid) are synthesized via hydrolysis of ester precursors using NaOH in propan-2-ol, yielding >89% purity after filtration . Adapting this method, the acetylated norvaline moiety can be introduced via nucleophilic acyl substitution or peptide coupling. Key steps include optimizing reaction time (2–4 hours) and stoichiometry of base (1 M NaOH/KOH) to minimize side products.
Q. Which spectroscopic techniques are essential for characterizing this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. HRMS confirms molecular weight (e.g., EMAC10164h: [M+H]+ 349 m/z), while NMR identifies substituent positions (e.g., tert-butyl protons at δ 1.35 ppm in DMSO-d6) . Infrared (IR) spectroscopy can validate carbonyl stretches (e.g., 1720 cm⁻¹ for the 7-oxo group) . For purity assessment, HPLC with UV detection (λ = 254–280 nm) is recommended.
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Prioritize enzyme inhibition assays targeting tumor-associated isoforms (e.g., carbonic anhydrase IX/XII) using fluorometric or stopped-flow methods . For fungicidal activity, follow protocols from sulfonohydrazide derivatives: incubate with fungal strains (e.g., Fusarium spp.) and measure minimum inhibitory concentrations (MICs) via microdilution . Include positive controls like ketoconazole and validate results with dose-response curves.
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assay conditions?
Discrepancies may arise from pH sensitivity (e.g., carbonic anhydrase assays) or solvent effects. Standardize assay buffers (e.g., 20 mM HEPES, pH 7.4) and use co-solvents like DMSO at ≤1% v/v. Cross-validate with orthogonal methods: compare enzyme inhibition (IC₅₀) with cellular efficacy (e.g., hypoxia-selective cytotoxicity in HT-29 cells) . Statistical tools like Bland-Altman plots can quantify inter-assay variability.
Q. What computational strategies predict the compound’s electronic properties and reactivity?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model thermochemical properties, such as bond dissociation energies (BDEs) for the tert-butyl group . Solvent effects can be incorporated via polarizable continuum models (PCM). For reactivity, calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian 16 or ORCA is recommended.
Q. How to optimize reaction yields for scale-up synthesis?
Conduct design of experiments (DoE) to test variables: temperature (60–100°C), catalyst (e.g., DMAP for acylations), and solvent polarity (propan-2-ol vs. THF). For intermediates like EMAC10163j, reducing reaction time from 4 to 2 hours increased yield from 68% to 93% in analogous syntheses . Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc) enhances scalability.
Methodological Guidance Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
